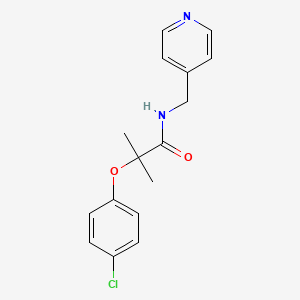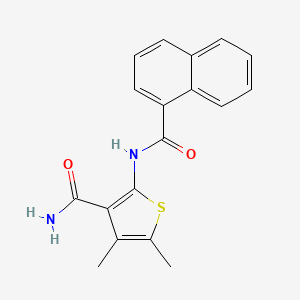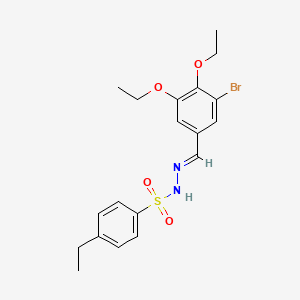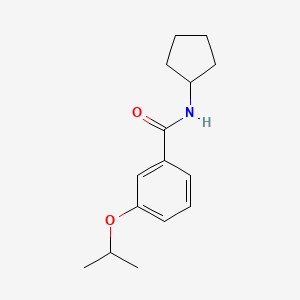
2-(4-chlorophenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide, commonly known as milrinone, is a phosphodiesterase-3 inhibitor that is used in the treatment of heart failure. Milrinone was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic applications.
作用机制
Milrinone works by inhibiting the breakdown of cAMP by phosphodiesterase-3 (PDE3), which leads to an increase in intracellular cAMP levels. This increase in cAMP levels leads to the activation of protein kinase A (PKA), which in turn leads to an increase in calcium ion influx into the cardiac myocytes. This increase in calcium ion influx leads to an increase in cardiac contractility and cardiac output.
Biochemical and Physiological Effects:
Milrinone has both biochemical and physiological effects on the body. Biochemically, milrinone increases intracellular cAMP levels and activates PKA, which leads to an increase in calcium ion influx into the cardiac myocytes. This increase in calcium ion influx leads to an increase in cardiac contractility and cardiac output. Physiologically, milrinone improves cardiac function by increasing cardiac output and reducing afterload. It also has vasodilatory effects, which can help to reduce afterload and improve cardiac function.
实验室实验的优点和局限性
Milrinone has several advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action and has been extensively studied for its potential therapeutic applications. It is also relatively easy to synthesize and has a long shelf life. However, milrinone has several limitations for lab experiments. One limitation is that it can be difficult to work with due to its low solubility in water. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of milrinone. One direction is the development of new formulations of milrinone that improve its solubility and reduce its toxicity. Another direction is the study of milrinone in combination with other drugs for the treatment of heart failure and other conditions. The development of new analogs of milrinone with improved pharmacokinetic and pharmacodynamic properties is also an area of active research. Additionally, the study of milrinone in animal models of disease can provide valuable insights into its potential therapeutic applications.
合成方法
Milrinone is synthesized by reacting 4-chlorophenol with 2-methyl-2-chloropropane in the presence of a base to form 2-(4-chlorophenoxy)-2-methylpropanol. This intermediate is then reacted with 4-pyridinemethanamine to form milrinone. The synthesis of milrinone is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.
科学研究应用
Milrinone has been extensively studied for its potential therapeutic applications in the treatment of heart failure. It is a positive inotropic agent that increases cardiac output by increasing the intracellular concentration of cyclic adenosine monophosphate (cAMP). Milrinone has also been shown to have vasodilatory effects, which can help to reduce afterload and improve cardiac function. In addition to its cardiovascular effects, milrinone has been studied for its potential use in the treatment of other conditions, such as pulmonary hypertension and sepsis.
属性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-16(2,21-14-5-3-13(17)4-6-14)15(20)19-11-12-7-9-18-10-8-12/h3-10H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIOEGHFNKOMIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=NC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(pyridin-4-ylmethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5739393.png)
![ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]amino}benzoate](/img/structure/B5739397.png)
![2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B5739400.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739404.png)
![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)







![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)